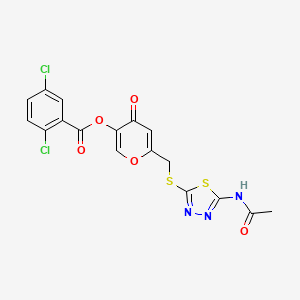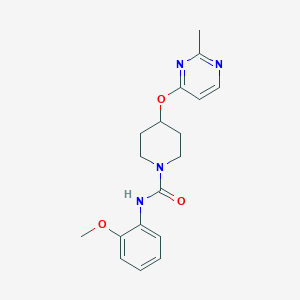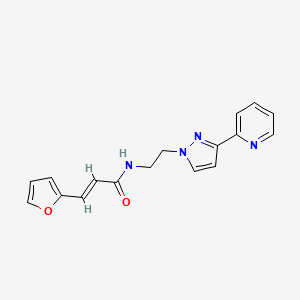
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The scientific research applications of structurally similar compounds often begin with their synthesis and structural characterization. For example, novel compounds have been synthesized and characterized using various spectroscopic techniques, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These studies are crucial for understanding the chemical and physical properties of these compounds, which is a fundamental step before exploring their applications in different fields (Shahana & Yardily, 2020).
Antimicrobial Activity
Several studies have evaluated the antimicrobial activities of compounds containing the oxadiazole moiety or related structures. For instance, compounds have been investigated for their in vitro antibacterial activity against various bacterial strains, showing promising results which suggest their potential as antibacterial agents (Rai et al., 2010). Another study synthesized a series of compounds and evaluated them for antimycobacterial activity against M. tuberculosis, identifying some compounds with significant activity (Ali & Shaharyar, 2007).
Anticancer Evaluation
Compounds with similar structures have been synthesized and evaluated as potential anticancer agents. These evaluations are part of an ongoing effort to discover new therapeutic agents that can be effective against various types of cancer (Gouhar & Raafat, 2015).
Material Science Applications
The structural characteristics of oxadiazole derivatives and similar compounds also make them candidates for material science applications. Studies have looked into the crystal packing, non-covalent interactions, and supramolecular architectures of these compounds, which can have implications for designing new materials with specific properties (Sharma et al., 2019).
Propriétés
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-19-17(24-21-11)15-9-22(18(23)16-10-25-12(2)20-16)8-14(15)13-6-4-3-5-7-13/h3-7,10,14-15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUKWFBSQWUJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)
